molecular formula C9H9NO3 B108174 Methyl 4-formamidobenzoate CAS No. 53405-05-3

Methyl 4-formamidobenzoate

Cat. No.: B108174
CAS No.: 53405-05-3
M. Wt: 179.17 g/mol
InChI Key: BPGCKMCHSYSDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formamidobenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and the para position is substituted with a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formamidobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-aminobenzoate with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by cerium (IV) oxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-formamidobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 4-formamidobenzoate is unique due to the presence of both an ester and a formamide group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGCKMCHSYSDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formic acid (90.0 mL) was added to a dichloromethane solution (900 mL) of methyl 4-aminobenzoate (90.0 g) and to the mixture was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (114 g) at 5° C. over thirty minutes, and then the mixture was stirred at room temperature for three hours. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution (1.2 L) and the pH was adjusted to 10 with 1N sodium hydroxide, and the residue was separated. The aqueous layer was extracted with dichloromethane, and the organic layer was combined and washed with 1N hydrochloric acid, water and brine successively. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue obtained was washed with ethyl acetate to obtain the titled compound (88.7 g) as crystals.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formamidobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formamidobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-formamidobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-formamidobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-formamidobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-formamidobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.